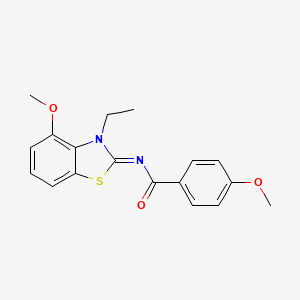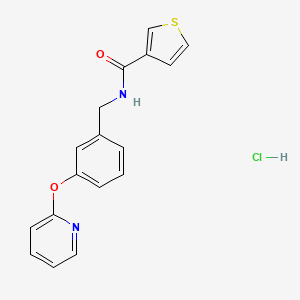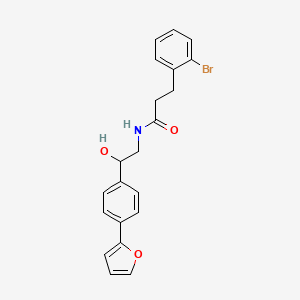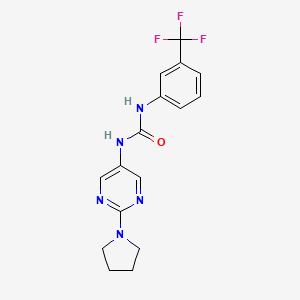![molecular formula C10H9ClF3N5 B2363178 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile CAS No. 337920-10-2](/img/structure/B2363178.png)
3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile" is a synthetic compound with a complex structure that contains a variety of functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis strategies. It starts with the preparation of intermediate compounds that contain the core pyridinyl and hydrazino structures, followed by coupling reactions that introduce the amino and acrylonitrile functional groups. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods may employ continuous flow techniques to maximize efficiency and scale. Utilizing advanced reactor designs and process optimization, industrial chemists can synthesize this compound in larger quantities while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions where it interacts with oxidizing agents to form corresponding oxidized products.
Reduction: It can also be reduced under appropriate conditions using reducing agents to yield reduced derivatives.
Substitution: The presence of different functional groups allows for various substitution reactions, particularly nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidizing agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution reagents: Halogenating agents, strong bases, or acids can be employed depending on the targeted substitution.
Major Products Formed:
Oxidation products: Generally include nitrile oxides or other oxygenated derivatives.
Reduction products: Reduced forms of the acrylonitrile group, such as amines.
Substitution products: Products where the chloro or trifluoromethyl groups are replaced by other functional groups.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It serves as a potential ligand for studying biochemical pathways and enzyme interactions.
Medicine: Research explores its use in the development of pharmaceuticals, particularly due to its potential biological activity.
Industry: It finds applications in the development of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects by interacting with specific molecular targets, possibly inhibiting or modulating the activity of enzymes or receptors. The presence of the trifluoromethyl and pyridinyl groups is believed to enhance its binding affinity and selectivity for certain biological targets.
類似化合物との比較
3-Amino-3-{2-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
3-Amino-3-{2-[3-chloro-5-(difluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}propionitrile
Uniqueness: Compared to other similar compounds, "3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile" stands out due to its unique trifluoromethyl and chloro substitutions that may confer unique chemical properties and biological activities, potentially offering advantages in stability, reactivity, or binding interactions.
There we go—an in-depth dive into this fascinating compound. Science has never been more captivating, right?
特性
IUPAC Name |
(E)-3-amino-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQUSQOTBVZCT-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
![2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2363098.png)
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)
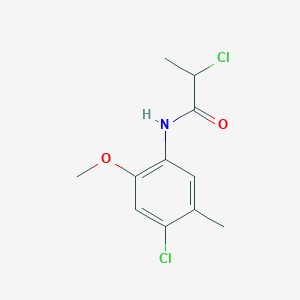
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)
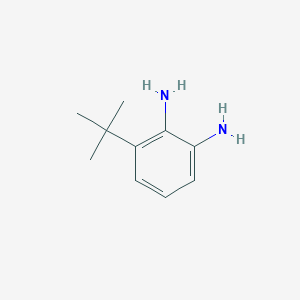
![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)
